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molecular formula C11H10O3 B7884681 Methyl (E)-3-(4-formylphenyl)acrylate

Methyl (E)-3-(4-formylphenyl)acrylate

Cat. No. B7884681
M. Wt: 190.19 g/mol
InChI Key: KVXMLLMZXPRPNG-UHFFFAOYSA-N
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Patent
US06413995B1

Procedure details

A suspension of 4-formylcinnamic acid (10.0 g), dimethyl sulfate (5.9 ml) and potassium carbonate (11.8 g) in 100 ml dimethylformamide was stirred at room temperature for 17 hours. After removal of inorganic salts by filtration, saturated aqueous sodium bicarbonate was added to the reaction mixture, which was then extracted twice with ethyl acetate. The organic layer was washed with saturated aqueous sodium bicarbonate and brine, and dried over sodium sulfate. The drying agent was filtered off and the filtrate was evaporated and dried under reduced pressure to give methyl 4-formylcinnamate (9.78 g, 91%) as a pale yellow solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.9 mL
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:13]=[CH:12][C:6]([CH:7]=[CH:8][C:9]([OH:11])=[O:10])=[CH:5][CH:4]=1)=[O:2].S(OC)(O[CH3:18])(=O)=O.C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[CH:1]([C:3]1[CH:13]=[CH:12][C:6]([CH:7]=[CH:8][C:9]([O:11][CH3:18])=[O:10])=[CH:5][CH:4]=1)=[O:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(=O)C1=CC=C(C=CC(=O)O)C=C1
Name
Quantity
5.9 mL
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Name
Quantity
11.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of inorganic salts
FILTRATION
Type
FILTRATION
Details
by filtration, saturated aqueous sodium bicarbonate
ADDITION
Type
ADDITION
Details
was added to the reaction mixture, which
EXTRACTION
Type
EXTRACTION
Details
was then extracted twice with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated aqueous sodium bicarbonate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
The drying agent was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
C(=O)C1=CC=C(C=CC(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 9.78 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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